Ethyl 5-methylpiperidine-2-carboxylate
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Overview
Description
Ethyl 5-methylpiperidine-2-carboxylate is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methylpiperidine-2-carboxylate typically involves the reaction of 5-methylpiperidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of automated systems to mix the reactants and control the temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Ethyl 5-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to Ethyl 5-methylpiperidine-2-carboxylate but without the ester group.
Methylpiperidine: Similar to this compound but lacks the ethyl ester group.
Ethyl piperidine-2-carboxylate: Similar but without the methyl group on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 5-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
IMMROPZCDCKWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1)C |
Origin of Product |
United States |
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